Azido-PEG3-Sulfone-PEG4-Boc
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Overview
Description
Azido-PEG3-Sulfone-PEG4-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-Sulfone-PEG4-Boc is synthesized through a series of chemical reactions involving polyethylene glycol derivatives. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol chains are attached to a sulfone group.
Azidation: An azide group is introduced to the PEGylated sulfone.
Boc Protection: The compound is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. For example, the azidation step may require the use of sodium azide in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-Sulfone-PEG4-Boc undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, forming triazole rings.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming triazole rings without the need for a copper catalyst
Common Reagents and Conditions
CuAAc: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in a mixture of water and organic solvents.
SPAAC: Does not require a catalyst, performed in aqueous or organic solvents
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Azido-PEG3-Sulfone-PEG4-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of new materials and drug delivery systems
Mechanism of Action
Azido-PEG3-Sulfone-PEG4-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for click chemistry reactions, enabling the attachment of various ligands to the PEG backbone. These ligands can bind to E3 ubiquitin ligases and target proteins, bringing them into proximity and facilitating ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-Sulfone-PEG4-acid: Another PEG-based PROTAC linker with similar properties but different functional groups.
Azido-PEG4-Sulfone-PEG4-Boc: Similar structure with an additional PEG unit, offering different solubility and reactivity properties
Uniqueness
Azido-PEG3-Sulfone-PEG4-Boc is unique due to its specific combination of azide, sulfone, and Boc-protected PEG units, making it highly versatile for click chemistry and PROTAC synthesis. Its ability to undergo both CuAAc and SPAAC reactions provides flexibility in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O11S/c1-23(2,3)37-22(27)4-6-30-8-10-32-12-13-34-15-17-36-19-21-38(28,29)20-18-35-16-14-33-11-9-31-7-5-25-26-24/h4-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYLVAJNIFYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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